molecular formula C11H12ClNO2S B14905740 (5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone

(5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone

Cat. No.: B14905740
M. Wt: 257.74 g/mol
InChI Key: GYKVDWGBEFQFFN-UHFFFAOYSA-N
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Description

(5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone is a chemical compound that features a chloro-substituted phenol group and a thiomorpholine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-hydroxyphenyl)(phenyl)methanone: This compound has a phenyl group instead of a thiomorpholine ring.

    (5-Chloro-2-hydroxyphenyl)(methyl)methanone: This compound has a methyl group instead of a thiomorpholine ring.

Uniqueness

(5-Chloro-2-hydroxyphenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12ClNO2S

Molecular Weight

257.74 g/mol

IUPAC Name

(5-chloro-2-hydroxyphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C11H12ClNO2S/c12-8-1-2-10(14)9(7-8)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2

InChI Key

GYKVDWGBEFQFFN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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